4-[2-(3,4-Dimethoxyphenyl)ethyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Description
This compound is a complex tricyclic heterocyclic molecule featuring a unique scaffold combining sulfur, nitrogen, and oxygen functionalities. Key structural attributes include:
- Core framework: An 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene system, which imposes conformational rigidity and influences electronic properties.
- Substituents:
- A 3,4-dimethoxyphenyl ethyl group at position 4, contributing electron-donating methoxy groups that enhance solubility in polar solvents and modulate reactivity.
- A sulfanyl (-SH) group at position 5, which may participate in hydrogen bonding or redox reactions.
- A methyl group at position 11, introducing steric effects.
The compound’s structural determination likely relies on crystallographic methods, such as those implemented in SHELX programs (e.g., SHELXL for refinement), given their prevalence in small-molecule crystallography . Its synthesis pathway is unconfirmed in the provided evidence, but analogous compounds suggest routes involving cyclization and functional group modifications.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-12-4-6-14-17(10-12)28-19-18(14)20(24)23(21(27)22-19)9-8-13-5-7-15(25-2)16(11-13)26-3/h5,7,11-12H,4,6,8-10H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRDLHJFYAYKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-Dimethoxyphenyl)ethyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the core structure: This involves the cyclization of intermediate compounds to form the tricyclic core.
Introduction of functional groups: Functional groups such as sulfanyl and dimethoxyphenyl are introduced through various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-Dimethoxyphenyl)ethyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
4-[2-(3,4-Dimethoxyphenyl)ethyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Dimethoxyphenyl)ethyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tricyclic derivatives with variations in substituents and heteroatom arrangements. Below is a comparative analysis based on structural analogs from the evidence:
Table 1: Key Structural and Functional Differences
Key Insights:
Replacement of methoxy with hydroxyl (as in IIj) introduces acidity, enabling pH-dependent solubility and hydrogen-bonding interactions .
Sulfur Content :
- The target compound’s single thia group contrasts with the dithia systems in IIi and IIj. Additional sulfur atoms may increase ring strain or enable disulfide bond formation .
Biological Activity
4-[2-(3,4-Dimethoxyphenyl)ethyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure and various functional groups that contribute to its biological activity. This compound is part of a class of sulfur-containing heterocycles that have garnered interest in medicinal chemistry due to their potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O3S, with a molecular weight of approximately 318.44 g/mol. The compound features a sulfanyl group and methoxy-substituted phenyl moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O3S |
| Molecular Weight | 318.44 g/mol |
| Structural Features | Tricyclic structure with sulfanyl and methoxy groups |
Biological Activities
Initial studies suggest that this compound exhibits diverse biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Antioxidant Properties : The presence of methoxy groups may enhance the antioxidant capacity.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfanyl group may interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The methoxyphenyl group can enhance binding affinity to specific receptors involved in inflammatory and pain pathways.
- Cellular Uptake : The unique structure may facilitate cellular uptake, enhancing bioavailability.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Antimicrobial Efficacy : A study demonstrated that compounds similar to 4-[2-(3,4-Dimethoxyphenyl)ethyl]-11-methyl-5-sulfanyl-8-thia exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Antioxidant Activity : Research indicated that derivatives with methoxy groups showed enhanced radical scavenging activity in vitro, suggesting potential use in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : In vivo models showed that related compounds reduced levels of pro-inflammatory cytokines in animal models of arthritis .
Comparative Analysis
The unique combination of functional groups in 4-[2-(3,4-Dimethoxyphenyl)ethyl]-11-methyl-5-sulfanyl-8-thia distinguishes it from other compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Ethyl-11-methyl-5-sulfanyl-8-thia | Ethyl group instead of methoxy | Different hydrophobic properties |
| 4-[2-(4-Fluorophenyl)ethyl]-5-sulfanyl-8-thia | Fluorinated phenyl group | Enhanced metabolic stability |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions involving functional group transformations, such as thiol-ene coupling or nucleophilic substitution. Key steps include:
- Starting Materials : Use of 3,4-dimethoxyphenethylamine derivatives and sulfur-containing precursors (e.g., thioacetamide or sulfhydryl reagents) to construct the tricyclic core .
- Reaction Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
- Yield Challenges : Competing side reactions (e.g., oxidation of sulfhydryl groups) require inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- Methodological Answer :
- NMR Analysis : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve methoxy (δ 3.7–3.9 ppm), thiol (δ 1.8–2.2 ppm), and tricyclic backbone signals. 2D NMR (COSY, HSQC) confirms stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) for molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC Validation : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity and stability under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or biological activity data?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., LC-MS for yield quantification vs. gravimetric analysis) .
- Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, solvent ratios) causing yield discrepancies. Use ANOVA to identify significant factors (p < 0.05) .
- Biological Replicates : For activity studies, ensure ≥3 independent assays with controls (e.g., cytotoxicity assays using HEK293 cells) to rule out false positives .
Q. What computational strategies are effective for predicting reactivity or binding modes of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density around the sulfhydryl and methoxy groups, predicting nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with cytochrome P450 isoforms) using AMBER or GROMACS. Analyze binding free energy (MM-PBSA) to prioritize targets .
- AI-Driven Workflows : Train neural networks on PubChem/CAS data to predict solubility or metabolic stability. Transfer learning from structurally similar tricyclic compounds improves accuracy .
Q. How can reaction mechanisms involving the thioether and diazatricyclic moieties be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Use ³⁴S-labeled thiol precursors to track sulfur incorporation via MALDI-TOF MS .
- Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis (λ = 280 nm for aromatic transitions) under pseudo-first-order conditions .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophilic quenchers (e.g., iodoacetamide) to identify reactive intermediates .
Q. What methodologies are recommended for scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Use microreactors with controlled residence times (5–10 min) to prevent racemization during cyclization .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .
- Crystallization Engineering : Optimize solvent anti-solvent pairs (e.g., ethanol/water) for polymorph control. XRPD confirms batch-to-batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
